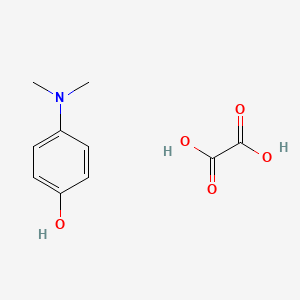
p-Dimethylaminophenol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Dimethylaminophenol oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of p-dimethylaminophenol, combined with oxalic acid to form the oxalate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of p-dimethylaminophenol oxalate typically involves several steps:
Nitrosation: Dimethylaniline is first nitrosated to form a nitroso compound.
Reduction: The nitroso compound is then reduced to produce p-amino-N,N-dimethylaniline.
Purification: The resulting compound is purified to remove any impurities.
Salifying: Finally, the purified p-amino-N,N-dimethylaniline is reacted with oxalic acid to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be stable, reliable, and cost-effective, ensuring high purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
p-Dimethylaminophenol oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
p-Dimethylaminophenol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of p-dimethylaminophenol oxalate involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS).
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular metabolism, leading to various biological effects.
Cellular Pathways: The compound affects multiple cellular pathways, including those related to apoptosis and cell proliferation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Dimethylaminophenol: The parent compound of p-dimethylaminophenol oxalate.
Dimethylaniline: A related compound used in the synthesis of this compound.
Oxalic Acid: The acid component used to form the oxalate salt
Uniqueness
Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6626-08-0 |
|---|---|
Molekularformel |
C10H13NO5 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
4-(dimethylamino)phenol;oxalic acid |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-9(2)7-3-5-8(10)6-4-7;3-1(4)2(5)6/h3-6,10H,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XNQIOAOLSNGGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)O.C(=O)(C(=O)O)O |
Verwandte CAS-Nummern |
619-60-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
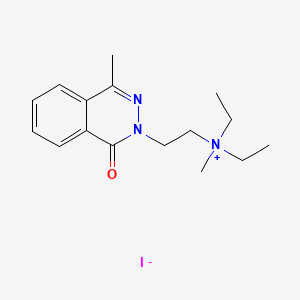

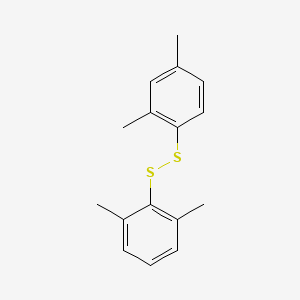
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
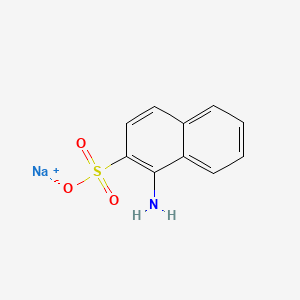
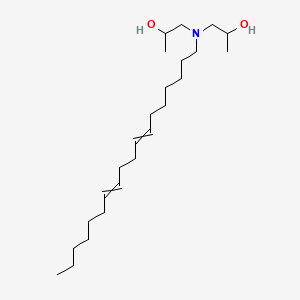
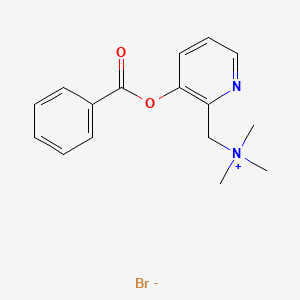

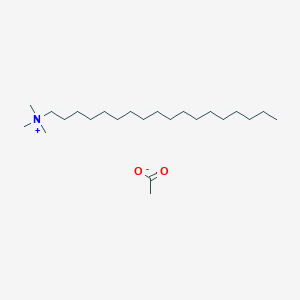
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

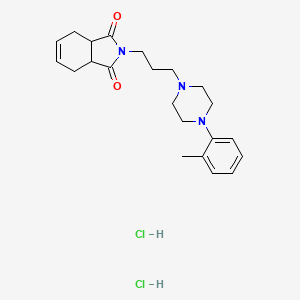
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
